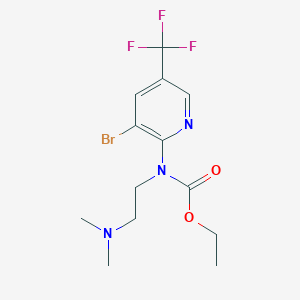

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrF3N3O2/c1-4-22-12(21)20(6-5-19(2)3)11-10(14)7-9(8-18-11)13(15,16)17/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMWLKYKGSEACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCN(C)C)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester, also known by its CAS number 1311279-77-2, is a complex organic compound notable for its unique structural features, including a pyridine ring with trifluoromethyl and bromo substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₁₃H₁₇BrF₃N₃O₂

- Molecular Weight : 384.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves binding to specific receptors or enzymes, potentially leading to alterations in their activity. Key interactions include:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Van der Waals Forces : Contributes to the stability of the ligand-receptor complex.

- Covalent Interactions : May modify the function of target proteins through irreversible binding.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, acting as pharmacophores in drug design. The following sections detail specific biological activities and research findings related to this compound.

Pharmacological Profiles

- Antidepressant Activity : Similar compounds have shown potential as multitarget agents affecting serotonin receptors, which may suggest a similar profile for this compound.

- Inhibition of Enzymatic Activity : Studies indicate that derivatives of pyridine can inhibit various enzymes, potentially positioning this compound as an enzyme inhibitor.

Case Study 1: Antidepressant Potential

A study examining structurally related compounds highlighted their ability to modulate serotonin transporter activity and receptor interactions. This suggests that this compound may similarly influence serotonin pathways, potentially offering therapeutic effects in mood disorders.

Case Study 2: Enzyme Inhibition

Research on related pyridine derivatives has demonstrated their capacity to inhibit protein tyrosine kinases, which are crucial in various signaling pathways involved in cancer. This raises the possibility that our compound may exhibit similar inhibitory effects on kinases or other critical enzymes.

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Compounds with trifluoromethyl groups are often significant in drug design due to their ability to modify biological activity. The following applications are notable:

- Pharmacological Studies : Investigations into how this compound interacts with various biological targets, such as enzymes or receptors, can reveal its therapeutic potential. Preliminary studies suggest it may act as a pharmacophore in drug design, leading to the development of new therapeutics.

- Synthesis of Derivatives : This compound can serve as a building block for synthesizing more complex molecules with desired biological activities. Its unique structure allows for modifications that can enhance efficacy or reduce side effects .

Organic Synthesis

In organic chemistry, the compound can be utilized as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and halogenation, makes it valuable in creating diverse chemical entities .

Materials Science

The structural characteristics of this compound suggest potential applications in materials science:

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The carbamate ester group undergoes hydrolysis under acidic or basic conditions, yielding secondary amines and carbonic acid derivatives.

Notable Findings :

-

Carbamate stability is pH-dependent, with optimal stability near neutral conditions .

-

Hydrolysis kinetics correlate with steric hindrance and electronic effects of substituents .

Substitution Reactions at the Bromine Site

The bromine atom at the 3-position of the pyridine ring is reactive in cross-coupling and nucleophilic substitution reactions.

Table 1: Substitution Reactions

Key Insights :

-

Electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the pyridine ring, facilitating metal-catalyzed couplings .

-

Steric hindrance from the dimethylaminoethyl group may reduce reaction rates in bulky nucleophile systems .

Functionalization of the Dimethylaminoethyl Group

The tertiary amine in the dimethylaminoethyl chain participates in alkylation and oxidation reactions.

Table 2: Amine Reactivity

Mechanistic Notes :

-

Quaternization proceeds via SN2 alkylation, favored in polar aprotic solvents .

-

Oxidation to amine oxides enhances water solubility, useful in pharmaceutical formulations .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related bromopyridine carbamates shows decomposition temperatures >200°C . Photodegradation studies indicate moderate UV stability, requiring protective storage .

Synthetic Routes and Precursors

The compound is likely synthesized via carbamate formation from a pyridinylamine intermediate:

Step 1 : React 3-bromo-5-trifluoromethylpyridin-2-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Step 2 : Alkylate the resulting carbamate with 2-chloro-N,N-dimethylethylamine .

Table 3: Optimized Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane or THF | Maximizes solubility of intermediates |

| Temperature | 0–25°C | Minimizes side reactions (e.g., hydrolysis) |

| Base | Triethylamine | Efficient HCl scavenger |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous pyridine derivatives:

Pharmacological and Physicochemical Properties

- Carbamate Activity: The target’s ethyl carbamate group typically confers weaker physostigmine-like activity compared to methyl or benzyl carbamates, but the dimethylamino-ethyl chain may enhance bioavailability .

- Trifluoromethyl Impact : The CF₃ group in the target and analogs improves metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Bromine Utility : Bromine aids in further functionalization (e.g., cross-coupling) and enhances halogen bonding in target engagement .

Key Research Findings

Ethyl Carbamates : While ethyl carbamates generally exhibit lower activity in cholinesterase inhibition compared to methyl analogs, the addition of a tertiary amine (as in the target) can mitigate this by improving solubility and membrane permeability .

Pyridine vs. Pyrimidine Cores : Pyrimidine derivatives (e.g., EP 4374877) show higher enzymatic inhibitory potency due to increased planarity and hydrogen-bonding capacity .

Piperazine Substitution : Piperazine-containing analogs (e.g., EP 4374877) demonstrate enhanced metabolic stability, making them superior candidates for prolonged therapeutic action .

Preparation Methods

Preparation of the Substituted Pyridine Intermediate

The synthesis begins with the preparation of the key pyridine intermediate, 3-bromo-5-trifluoromethyl-pyridin-2-yl derivatives, which serve as the scaffold for subsequent functionalization.

Starting Materials: The synthesis typically starts from commercially available or easily accessible precursors such as 2-chloro-3-trifluoromethyl-5-nitropyridine or related pyridine derivatives.

Malonate Alkylation: Diethyl malonate is employed as a nucleophile in the presence of sodium hydride in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under cooling (0 °C) to control reactivity, followed by dropwise addition of the pyridine derivative. The mixture is stirred at room temperature for 16–24 hours to yield a dimethyl malonate-substituted pyridine intermediate.

Hydrolysis and Decarboxylation: The malonate ester intermediate undergoes hydrolysis and decarboxylation by refluxing in aqueous hydrochloric acid, yielding the 5-bromo-2-methyl-3-(trifluoromethyl)pyridine with yields ranging from 30% to 76% depending on conditions such as acid concentration, temperature, and reaction time (see Table 1).

| Example | HCl Concentration (N) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6 | 100 | 24 | 76.6 |

| 7 | 2 | 80 | 24 | 30 |

| 8 | 2 | 100 | 24 | 45 |

| 9 | 8 | 100 | 24 | 58 |

Table 1: Effect of Hydrolysis Conditions on Yield of Pyridine Intermediate

- Bromination: The bromine substituent is introduced at the 3-position of the pyridine ring through electrophilic bromination or via palladium-catalyzed coupling reactions using appropriate brominating agents or organometallic intermediates.

Introduction of the Dimethylaminoethyl Side Chain

The aminoethyl moiety is introduced via reductive amination or nucleophilic substitution reactions on the pyridine intermediate.

Reductive Amination: The pyridine aldehyde or ketone derivative reacts with dimethylaminoethylamine under reductive amination conditions. Common reducing agents include sodium borohydride or sodium cyanoborohydride, often in protic solvents or mixtures thereof.

One-Pot Synthesis: To improve efficiency, the imine intermediate formed between the pyridine aldehyde and the amino compound can be reduced in situ without isolation, streamlining the process.

Carbamate Formation: Ethyl Ester of Carbamic Acid

The final step involves carbamate formation by reacting the aminoethyl-substituted pyridine with ethyl chloroformate or similar carbamoylating agents.

Reaction Conditions: The reaction is typically performed in the presence of a base such as a tertiary amine (e.g., triethylamine) to neutralize the released hydrochloric acid and drive the reaction forward.

Solvent Choice: Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to maintain reactivity and solubility.

Temperature Control: The reaction is conducted at low to ambient temperatures to minimize side reactions and improve yield.

Purification and Characterization

The crude product is purified by standard organic techniques such as extraction, washing, drying over anhydrous salts, filtration, and chromatographic methods.

Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic purity analysis.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Malonate alkylation | Diethyl malonate, sodium hydride, THF, 0 °C to RT | Formation of malonate-substituted pyridine |

| 2 | Hydrolysis & Decarboxylation | Concentrated HCl, reflux, 24 h | Pyridine intermediate with methyl group |

| 3 | Bromination or coupling | Brominating agent or Pd catalyst | Introduction of bromine at 3-position |

| 4 | Reductive amination | Pyridine aldehyde, dimethylaminoethylamine, NaBH4 | Aminoethyl substitution |

| 5 | Carbamate formation | Ethyl chloroformate, tertiary amine, aprotic solvent | Carbamic acid ethyl ester formation |

| 6 | Purification | Extraction, chromatography | Pure final compound |

Research Findings and Optimization Notes

The hydrolysis step yield is sensitive to acid concentration and temperature, with higher acid molarity and temperature favoring better yields but increasing potential for side reactions.

Reductive amination efficiency improves when performed as a one-pot reaction, reducing purification steps and improving overall yield.

Carbamate formation requires careful pH control and base selection to avoid hydrolysis or side reactions.

The overall synthetic route balances ease of raw material availability, cost, and scalability, making it suitable for large-scale production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-(2-dimethylamino-ethyl)-carbamic acid ethyl ester, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura) for pyridine ring functionalization. For example, describes using boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) with halogenated intermediates under palladium catalysis . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of halide to boronic acid), catalyst loading (1–5 mol% Pd(PPh₃)₄), and reaction time (12–24 hours at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.

- Data : LCMS (m/z 366 [M+H]+) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) are critical for monitoring reaction progress .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

- Methodology : Use LCMS to confirm molecular weight (e.g., m/z 366 [M+H]+ as in ) and HPLC for purity assessment (>95% by area under the curve) . ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) can resolve structural features like the ethyl ester (δ ~1.3 ppm, triplet) and dimethylamino group (δ ~2.2–2.5 ppm, singlet). ESI-MS (as in ) is suitable for detecting halogen isotopic patterns (e.g., bromine’s M/M+2 peaks) .

Q. What are the stability considerations for the carbamate and bromopyridine moieties during storage?

- Methodology : The carbamate group is prone to hydrolysis under acidic/basic conditions. demonstrates that NaOH in aqueous ethanol cleaves ethyl esters to carboxylic acids . Store the compound desiccated at –20°C in inert solvents (e.g., acetonitrile). Monitor degradation via periodic LCMS to detect hydrolysis products (e.g., m/z 338 [M+H]+ for carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodology : If LCMS shows unanticipated m/z values (e.g., m/z 338 instead of 366), verify reaction conditions for unintended hydrolysis (e.g., trace water in solvents). For NMR discrepancies, compare coupling constants with literature analogs (e.g., ’s pyridine derivatives) to confirm substitution patterns . Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for overlapping aromatic protons.

Q. What strategies are effective for functionalizing the bromine substituent while preserving the trifluoromethyl group?

- Methodology : The bromine atom is amenable to cross-coupling (e.g., Buchwald-Hartwig amination or Sonogashira coupling). For example, highlights bromopyridine intermediates reacting with trimethylsilyl acetylene under Pd catalysis . Protect the trifluoromethyl group by using mild bases (e.g., K₂CO₃) to avoid defluorination. Monitor reactivity via X-ray crystallography (if crystalline) or FTIR (to track C-Br/C-C bond transformations).

Q. How can the environmental impact of this compound be evaluated, and what experimental models are appropriate?

- Methodology : Follow frameworks like Project INCHEMBIOL ( ), which assess abiotic/biotic degradation and bioaccumulation . Conduct hydrolysis studies (pH 4–9 buffers, 25–50°C) to simulate environmental breakdown. Use HPLC-TOF-MS to identify degradation byproducts. For ecotoxicity, employ Daphnia magna or algal growth inhibition assays, referencing OECD guidelines.

Critical Research Gaps and Recommendations

- Mechanistic Studies : Use DFT calculations to model the electronic effects of the trifluoromethyl group on bromine’s reactivity.

- Biological Screening : Prioritize assays for kinase inhibition (common with pyridine-carbamates) or antimicrobial activity, given the trifluoromethyl group’s bioactivity .

- Environmental Monitoring : Apply high-resolution mass spectrometry (HRMS) to detect trace metabolites in simulated ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.